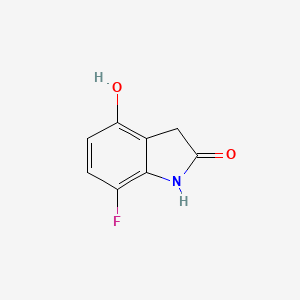

7-Fluoro-4-hydroxyindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-4-hydroxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c9-5-1-2-6(11)4-3-7(12)10-8(4)5/h1-2,11H,3H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNSGYNIRHYCQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2NC1=O)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Fluoro 4 Hydroxyindolin 2 One and Its Direct Precursors

Retrosynthetic Analysis and Key Disconnections for the Fluorinated Hydroxyindolinone Scaffold

A retrosynthetic analysis of 7-Fluoro-4-hydroxyindolin-2-one reveals several potential disconnections, each presenting unique strategic advantages and challenges. The core structure can be deconstructed to identify crucial precursors and building blocks, and to devise strategies for the regioselective introduction of the fluorine and hydroxyl groups.

The most logical retrosynthetic disconnections for the 7-Fluoro-4-hydroxyindolin-2-one backbone involve breaking the amide bond and the C2-C3 bond of the indolinone ring. This leads to several potential key precursors:

From C-N and C-C bond disconnection: A primary retrosynthetic disconnection of the lactam ring points towards a substituted 2-aminophenylacetic acid derivative. In this case, a 2-amino-3-fluoro-6-hydroxyphenylacetic acid would be the ideal precursor. Cyclization of this intermediate would directly yield the target molecule.

Starting from a pre-fluorinated aniline (B41778): A plausible approach begins with a suitably substituted aniline, such as 3-fluoro-6-methoxyaniline. This precursor already contains the fluorine atom in the correct position and a protected hydroxyl group. Subsequent steps would involve the introduction of the acetic acid side chain and cyclization to form the indolinone ring.

Late-stage fluorination: An alternative strategy involves the synthesis of a 4-hydroxyindolin-2-one (B81680) intermediate followed by a late-stage regioselective fluorination at the C7 position. This approach relies on the development of highly selective C-H activation and fluorination methods.

A summary of potential key precursors is provided in the table below.

| Precursor Name | Rationale |

| 2-Amino-3-fluoro-6-hydroxyphenylacetic acid | Direct precursor that can undergo intramolecular cyclization. |

| 3-Fluoro-6-methoxyaniline | Contains the required fluorine and a protected hydroxyl group, allowing for sequential construction of the indolinone ring. |

| 4-Hydroxyindolin-2-one | A substrate for late-stage C7-fluorination. |

| 2-Fluoro-5-nitrotoluene | A potential starting material for the synthesis of the corresponding fluorinated aniline precursor. google.com |

The introduction of a fluorine atom at the C7 position of the indolinone ring with high regioselectivity is a significant synthetic challenge. Several strategies can be envisioned to address this:

Electrophilic Fluorination: The direct fluorination of the 4-hydroxyindolin-2-one core using an electrophilic fluorine source, such as Selectfluor® (F-TEDA-BF4), is a potential route. biosynth.comtue.nl The directing effect of the existing hydroxyl and amide functionalities would need to be carefully considered to achieve the desired C7 selectivity. The electron-donating nature of the hydroxyl group could activate the aromatic ring towards electrophilic attack, but controlling the position of fluorination can be difficult.

Nucleophilic Fluorination: A Sandmeyer-type reaction on a 7-amino-4-hydroxyindolin-2-one precursor offers a classical approach to introduce the fluorine atom. google.comfrontiersin.org This would involve the diazotization of the amino group followed by treatment with a fluoride (B91410) source.

Transition-Metal-Catalyzed C-H Fluorination: Recent advances in C-H activation provide a modern approach for the late-stage fluorination of the indolinone core. google.com Palladium-catalyzed methods, for example, have shown promise in the directed fluorination of C-H bonds. researchgate.net

| Fluorination Strategy | Reagent Example | Key Considerations |

| Electrophilic Fluorination | Selectfluor® | Regioselectivity can be influenced by existing substituents and reaction conditions. |

| Nucleophilic Fluorination (Sandmeyer) | NaNO₂, HF-Pyridine | Requires the synthesis of a 7-amino precursor. |

| C-H Activation/Fluorination | Pd catalyst, F-source | Directing group may be necessary to achieve C7 selectivity. |

Classical and Established Synthetic Routes to the Indolin-2-one Core

The synthesis of the core indolin-2-one structure can be achieved through various established methods, which can be adapted for the preparation of 7-Fluoro-4-hydroxyindolin-2-one.

A linear synthetic sequence could start from a commercially available fluorinated aromatic compound. For instance, a plausible route could begin with 2-fluoro-5-nitrotoluene. This would involve reduction of the nitro group to an amine, followed by protection, introduction of an acyl group, and subsequent cyclization to form the indolinone ring. The hydroxyl group could be introduced via demethylation of a methoxy (B1213986) precursor. While linear sequences can be lengthy, they often allow for the controlled introduction of functional groups at each step. A synthesis of 3-fluorooxindole derivatives has been reported starting from diethyl 2-fluoromalonate and ortho-fluoronitrobenzene substrates, followed by reductive cyclization. nih.gov

A notable example is the phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione (B196179) to afford 4-hydroxyindolin-2-ones. researchgate.net Adapting this method using a fluorinated β-nitrostyrene could provide a convergent route to the target molecule.

Modern and Sustainable Synthetic Innovations Applied to 7-Fluoro-4-hydroxyindolin-2-one

Modern synthetic chemistry emphasizes the development of more sustainable and efficient reactions. These innovations can be applied to the synthesis of 7-Fluoro-4-hydroxyindolin-2-one.

C-H Functionalization: As mentioned earlier, transition-metal-catalyzed C-H functionalization represents a powerful tool for the direct introduction of substituents onto the indole (B1671886) nucleus, avoiding the need for pre-functionalized starting materials. Rhodium-catalyzed methods have been developed for the regioselective C7-functionalization of indoles, which could potentially be adapted for the indolinone core.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a sustainable and powerful method for a variety of organic transformations. This approach could be explored for the fluorination or other functionalization steps in the synthesis of the target compound.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. researchgate.net The multi-step synthesis of complex heterocyclic molecules, including indole derivatives, has been successfully demonstrated using flow chemistry, which could be applied to the synthesis of 7-Fluoro-4-hydroxyindolin-2-one for more efficient and safer production. researchgate.net

Exploration of Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of indolin-2-one derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical processes. Key strategies include the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient methods.

One notable green approach to the synthesis of hydroxyl-containing oxindoles involves an oxone-mediated direct arylhydroxylation of activated alkenes. This method is advantageous as it proceeds without the need for external additives or catalysts and utilizes oxone as both an oxidant and a proton source. rsc.org The reaction is a tandem process involving epoxidation followed by a Friedel–Crafts alkylation. rsc.org

Another green strategy is the use of water as a solvent. For instance, an efficient and environmentally friendly synthesis of 3-substituted-3-hydroxyindolin-2-ones has been achieved through an aldol (B89426) condensation reaction in water at room temperature, resulting in excellent yields and purity. This approach replaces hazardous organic solvents like ethanol (B145695) and DMF, making the process cleaner, safer, and more economical.

Flow Chemistry and Continuous Processing Approaches for Scalability

Flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, including oxindoles, offering advantages in scalability, safety, and efficiency over traditional batch methods. mdpi.com Continuous flow processes allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity.

A waste-minimized continuous-flow synthesis of various oxindoles has been developed using a polymer-supported N-heterocyclic carbene palladium complex as a heterogeneous catalyst. acs.org This system allows for the efficient synthesis of oxindoles via C(sp³)–H intermolecular arylation. acs.org The use of a cyclopentyl methyl ether (CPME)/water azeotropic mixture as the reaction medium further enhances the green credentials of this method. acs.org The flow system demonstrated excellent stability over extended periods of continuous operation, highlighting its potential for large-scale production. acs.org

Iridium-catalyzed asymmetric hydrogenation for the synthesis of chiral tetrahydroquinoxaline derivatives has also been successfully adapted to continuous flow conditions, yielding gram-scale quantities of the product with comparable yields and enantioselectivities to batch processes. rsc.org This demonstrates the potential of flow chemistry for the scalable production of chiral building blocks that could be precursors to complex molecules like 7-fluoro-4-hydroxyindolin-2-one.

The application of flow chemistry to the synthesis of 7-fluoro-4-hydroxyindolin-2-one could offer significant advantages in terms of process optimization and scalability, enabling the efficient and safe production of this important compound.

Atom-Economy and Step-Economy Considerations in Reaction Development

Atom economy and step economy are fundamental principles of green chemistry that focus on maximizing the incorporation of starting materials into the final product and minimizing the number of synthetic steps, respectively. primescholars.comyoutube.com Designing reactions with high atom and step economy leads to reduced waste, lower costs, and more sustainable chemical processes. primescholars.com

Reactions with poor atom economy, such as the Wittig reaction and some classical named reactions, generate significant amounts of byproducts. primescholars.com In contrast, cycloaddition reactions, like the Diels-Alder reaction, are examples of highly atom-economical processes. primescholars.com In the context of synthesizing complex molecules like 7-fluoro-4-hydroxyindolin-2-one, choosing reaction pathways that maximize atom economy is crucial.

One-pot reactions are a prime example of step-economical synthesis, as they combine multiple transformations into a single operation, avoiding the need for isolation and purification of intermediates. nih.gov This not only saves time and resources but also reduces the generation of waste. nih.gov The development of one-pot procedures for the construction of the 7-fluoro-4-hydroxyindolin-2-one scaffold from simple, readily available starting materials would be a significant achievement in terms of both atom and step economy.

The table below illustrates the concept of atom economy for a generic substitution reaction versus an addition reaction for the synthesis of a hypothetical molecule.

| Reaction Type | Generic Equation | % Atom Economy | Waste Generated |

| Substitution | A + B → C + D | (MW of C / (MW of A + MW of B)) * 100 | High (D is a byproduct) |

| Addition | A + B → C | 100% | Low to None |

This table provides a conceptual illustration of atom economy.

Stereoselective and Asymmetric Synthesis of Chiral 7-Fluoro-4-hydroxyindolin-2-one Derivatives (if applicable)

The introduction of chirality into the 7-fluoro-4-hydroxyindolin-2-one scaffold can significantly impact its biological activity. Stereoselective and asymmetric synthesis methods are therefore crucial for accessing enantiomerically pure derivatives.

While specific examples for the asymmetric synthesis of 7-fluoro-4-hydroxyindolin-2-one are not abundant in the reviewed literature, the principles can be extrapolated from the synthesis of related chiral oxindoles and fluorinated compounds. The stereoselective synthesis of fluoro-organic compounds with vicinal stereogenic centers is a recognized challenge. nih.gov

A notable example in a related system is the nickel-catalyzed enantio- and diastereoselective hydroalkylation of fluoroalkenes, which provides access to fluorinated motifs with two adjacent chiral centers in excellent yields and stereoselectivities. nih.gov This directing-group-free method is a significant advancement in the synthesis of highly enantioenriched organofluorine compounds. nih.gov

Application of Chiral Catalysts and Auxiliaries for Stereocontrol

The use of chiral catalysts and auxiliaries is a cornerstone of asymmetric synthesis, enabling the production of single enantiomers of a target molecule.

Chiral Catalysts: A variety of chiral catalysts have been employed for the enantioselective synthesis of substituted oxindoles. Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids and incorporating a urea (B33335) or thiourea (B124793) group, have been shown to be highly effective in the enantioselective synthesis of 3-substituted isoindolinones. nih.gov These catalysts can achieve high yields and excellent enantioselectivities under mild conditions. nih.gov Chiral cationic catalysts, like oxazaborolidinium cations, have been successfully used in enantioselective Diels-Alder reactions, which can be key steps in the synthesis of complex natural products. nih.govcapes.gov.br

Chiral Auxiliaries: Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. This approach has been widely used in asymmetric synthesis to control the formation of new stereocenters.

The table below presents examples of chiral catalysts used in the synthesis of related chiral heterocycles.

| Catalyst Type | Example | Application |

| Chiral Bifunctional Organocatalyst | Quinine-derived thiourea | Enantioselective amination of pyrazolones |

| Chiral Phase-Transfer Catalyst | Cinchona alkaloid-derived | Enantioselective synthesis of 3-substituted isoindolinones |

| Chiral Lewis Acid | Oxazaborolidinium cation | Enantioselective Diels-Alder reactions |

Diastereoselective and Enantioselective Approaches

Diastereoselective Synthesis: Diastereoselective reactions are crucial when a molecule already contains a stereocenter and a new one is being created. A highly diastereoselective synthesis of primary β-fluoroamines has been developed, achieving a diastereomeric ratio of over 20:1. nih.gov This protocol involves the enantioselective α-fluorination of aldehydes, conversion to an N-sulfinyl aldimine, and subsequent nucleophilic addition. nih.gov

Enantioselective Synthesis: Enantioselective synthesis aims to produce a single enantiomer from a prochiral substrate. The nickel-catalyzed hydroalkylation of fluoroalkenes is a powerful example of a highly enantio- and diastereoselective method for creating fluorine-containing vicinal stereogenic centers. nih.gov This method is tolerant of a broad range of functional groups and has been applied to the late-stage functionalization of substrates derived from natural products and drug molecules. nih.gov

The development of similar diastereoselective and enantioselective strategies for 7-fluoro-4-hydroxyindolin-2-one would be of significant value for the preparation of stereochemically defined derivatives for biological evaluation.

Catalyst-Mediated Transformations in 7-Fluoro-4-hydroxyindolin-2-one Synthesis

Catalyst-mediated transformations are indispensable in modern organic synthesis, enabling efficient and selective bond formations. Palladium, gold, and other transition metals, as well as organocatalysts, play a pivotal role in the synthesis of indolin-2-ones and their precursors.

Palladium-catalyzed C-H functionalization is a powerful tool for the synthesis of substituted oxindoles from readily available α-chloroacetanilides. organic-chemistry.org This method exhibits high regioselectivity and functional group compatibility. organic-chemistry.org Continuous-flow synthesis of oxindoles has also been achieved using a heterogeneous palladium catalyst. acs.org

Gold-catalyzed synthesis of functionalized indoles has been developed through carbene insertion into N-H bonds of N-allyl-2-alkynylanilines, followed by cyclization and a concomitant 1,3-allyl migration. rsc.org This protocol provides access to C3-functionalized indoles without the need for a tertiary aniline precursor. rsc.org

Rhodium-catalyzed reactions have also been extensively used for the synthesis and functionalization of indoles. acs.org Aldehyde-directed oxidative [3+2] cascade annulation of indolecarbaldehydes with alkynes, catalyzed by rhodium, provides an efficient route to cyclopenta[b]indol-1(4H)-ones. acs.org

The application of these diverse catalytic methods to the synthesis of 7-fluoro-4-hydroxyindolin-2-one offers a wealth of possibilities for developing novel and efficient synthetic routes.

Transition Metal Catalysis for C-C and C-N Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex heterocyclic frameworks like indolin-2-ones. These methods often proceed with high efficiency and selectivity under mild conditions. Palladium, copper, and rhodium are among the most utilized metals for forging the critical C-C and C-N bonds required to assemble the oxindole (B195798) core.

Key strategies include intramolecular C-H arylation and cross-coupling reactions. For instance, palladium-catalyzed intramolecular C-H functionalization of N-aryl-α-chloroacetamides is a common approach to form the five-membered lactam ring. This process involves the oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by an intramolecular C-H activation/arylation step to close the ring and form the C-C bond.

Similarly, copper-catalyzed C-N bond formation provides another efficient route. A sequential metal-catalyzed process can be employed, starting with ortho-haloaryl acetylenic bromides. rsc.org An initial copper-catalyzed amidation forms a Csp-N bond, yielding an o-haloaryl-substituted ynamide intermediate. rsc.org A subsequent palladium-catalyzed intramolecular N-arylation (a Csp²-N bond formation) triggers a 5-endo-dig cyclization to construct the 2-amido-indole core. rsc.org While this example leads to an indole, similar cyclization strategies are readily adapted for indolin-2-one synthesis.

Recent advancements have also focused on cobalt-catalyzed cross-dehydrogenative coupling of ortho-alkenylanilines to forge indoles, a strategy whose principles can be extended to oxindole systems. mdpi.com Iron, an earth-abundant and non-toxic metal, has also emerged as a promising catalyst for various organic transformations, including those leading to spirooxindoles, showcasing its potential for constructing the core indolin-2-one structure. mdpi.com

| Catalyst/Reagents | Starting Material Type | Bond Formed | Key Transformation | Ref. |

| Pd(OAc)₂, PPh₃, Base | N-(2-halophenyl)acetamide derivative | C-C | Intramolecular Heck Reaction | mdpi.com |

| CuSO₄·5H₂O, 1,10-phenanthroline (B135089) then Pd catalyst | ortho-haloaryl acetylenic bromide & amide | C-N, C-N | Sequential amidation and intramolecular N-arylation | rsc.org |

| Co(III) catalyst | ortho-alkenylaniline | C-N | Intramolecular cross-dehydrogenative coupling | mdpi.com |

| PdCl₂(dppf), NaOtBu | α-aminonitrile & 2-halobenzyl halide | C-N, C-C | Domino reaction | mdpi.com |

Organocatalysis in Annulation and Cyclization Reactions

Organocatalysis has revolutionized asymmetric synthesis by avoiding often toxic and expensive transition metals. For the construction of functionalized indolin-2-ones, organocatalysts excel in promoting annulation (ring-forming) and cyclization reactions with high stereocontrol. These reactions are crucial for creating chiral centers, particularly the C3-quaternary stereocenter common in many bioactive oxindoles.

A prominent strategy involves the reaction of isatins (indole-2,3-diones) or other suitable precursors with various nucleophiles in the presence of a chiral organocatalyst. For example, chiral bifunctional thiourea catalysts have been successfully used in diastereoselective and enantioselective Michael additions followed by intramolecular aldol reactions. rsc.org These cascade reactions can construct complex polycyclic indole skeletons from simple starting materials. rsc.org

Chiral phosphoric acids are another powerful class of organocatalysts. They can activate electrophiles, such as 2-aryl-3H-indol-3-ones, towards nucleophilic attack by species like 3-arylindoles. This approach has been used to synthesize arylindolyl indolin-3-ones possessing both central and axial chirality with excellent enantioselectivity. rsc.org Similarly, simple organic bases like triethylamine (B128534) (Et₃N) can catalyze the Aldol reaction between substituted isatins and activated alkynes, providing an efficient and straightforward route to 3-substituted-3-hydroxyindolin-2-one derivatives under mild conditions. google.com

The versatility of organocatalysis allows for a wide range of transformations, including Michael additions, Mannich reactions, and various cascade or domino reactions that build the indolin-2-one scaffold with precision. rsc.orggoogle.com

| Catalyst Type | Reaction Type | Substrates | Product Type | Ref. |

| Chiral Bifunctional Thiourea | Michael addition / Aldol annulation | 3-Indolinone-2-carboxylate & cyclohexenone | Chiral bridged tricyclic hydrocarbazole | rsc.org |

| Chiral Phosphoric Acid | Asymmetric [3+2] Cycloaddition | 3-Arylindole & 2-aryl-3H-indol-3-one | Arylindolyl indolin-3-one | rsc.org |

| Triethylamine (Et₃N) | Aldol Reaction | Isatin (B1672199) & 4-phenylbut-3-yn-2-one | 3-Substituted-3-hydroxyindolin-2-one | google.com |

| Quinine/Squaramide | Domino Michael Addition | Various | Dihydropyrano[2,3-c]pyrazoles | google.com |

Photoredox and Electrochemistry-Driven Synthesis

In recent years, photoredox and electrochemical methods have emerged as powerful strategies in organic synthesis, enabling unique transformations under exceptionally mild conditions. These techniques utilize visible light or electric current to generate highly reactive radical intermediates, opening new pathways for C-C and C-N bond formation that are often complementary to traditional methods.

Visible-light photoredox catalysis has been successfully applied to the synthesis of oxindoles. For instance, iridium-based photocatalysts like fac-Ir(ppy)₃ can mediate the conversion of 2-electron-withdrawing-group-substituted 2-bromoanilides into 3,3-disubstituted oxindoles. rsc.org This process involves a single-electron transfer (SET) to generate a radical intermediate that undergoes cyclization. This approach is notable for its high efficiency and tolerance of halogen substituents on the phenyl ring. rsc.org The generation of nitrogen-centered radicals from sulfonamide N-H bonds via photoredox catalysis can also trigger cascade reactions to deliver complex indole alkaloid cores. acs.org

Electrochemistry offers a reagent-free method for oxidation or reduction. An electrochemical approach has been developed for the synthesis of 2,2-disubstituted indolin-3-ones from 2-arylindoles. acs.org This method proceeds via an oxidative dearomatization of the indole ring, generating an indole-3-one intermediate in situ. acs.org This reactive species can then be trapped by a variety of nucleophiles to form products with a C2-hetero-quaternary center under metal-free conditions. acs.org Similarly, direct electrochemical oxidative dearomatization of indoles can lead to 2,3-difunctionalized indolines, showcasing the power of electrochemistry to rapidly build complexity. acs.org

| Method | Catalyst/Conditions | Key Transformation | Substrate Type | Product Type | Ref. |

| Photoredox Catalysis | fac-Ir(ppy)₃, visible light | Radical Cyclization | 2-Bromoanilide derivative | 3,3-Disubstituted oxindole | rsc.org |

| Photoredox Catalysis | [Au₂(dppm)₂]Cl₂ | Radical Cyclization | Bromoalkane-tethered indole | Fused Indole System | acs.org |

| Electrochemistry | Constant current, undivided cell | Oxidative Dearomatization/Addition | 2-Arylindole & Nucleophile | 2,2-Disubstituted indolin-3-one | acs.org |

| Electrochemistry | Constant current, undivided cell | Oxidative Dearomatization/Difunctionalization | Indole in alcohol/azide source | 2,3-Dialkoxy/Diazido indoline (B122111) | acs.org |

In-Depth Scientific Data on the Reactivity of 7-Fluoro-4-hydroxyindolin-2-one Remains Elusive

A comprehensive review of publicly available scientific literature and chemical databases has revealed a significant lack of specific research data concerning the detailed reactivity and reaction mechanisms of the chemical compound 7-Fluoro-4-hydroxyindolin-2-one . Consequently, the construction of a detailed article adhering to the specified outline on its reactivity profiles, tautomerism, and reaction pathways is not feasible at this time.

While general principles of organic chemistry can be used to predict the behavior of the functional groups present in 7-Fluoro-4-hydroxyindolin-2-one—such as the oxindole core, the phenol-like hydroxy group, and the fluorine-substituted aromatic ring—no specific experimental studies or detailed mechanistic elucidations for this particular molecule were found.

Elucidation of Reactivity and Reaction Mechanisms of 7 Fluoro 4 Hydroxyindolin 2 One

Rearrangement and Cycloaddition Reactions:There is no published research detailing specific rearrangement or cycloaddition reactions that utilize the 7-Fluoro-4-hydroxyindolin-2-one framework as a substrate.

Without access to peer-reviewed studies focusing on this specific compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and strict adherence to the provided outline. Further research into this molecule is needed to elucidate the specific chemical behaviors requested.

Pericyclic Reactions and Intramolecular Rearrangements

Pericyclic reactions, which proceed through a concerted, cyclic transition state, and intramolecular rearrangements represent a key class of transformations for heterocyclic compounds. For the indolin-2-one core, sigmatropic rearrangements are particularly relevant.

One notable example is the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of N-oxyindole derivatives. organic-chemistry.org In these reactions, an N-indolyl carbonate or ester can be converted to a 3-oxyindole derivative. organic-chemistry.org Mechanistic studies, including the absence of crossover products in mixed-substrate experiments and the lack of inhibition by radical scavengers like TEMPO, support a concerted, intramolecular pathway. organic-chemistry.org For 7-Fluoro-4-hydroxyindolin-2-one, derivatization of the nitrogen atom followed by thermal or catalytic activation could potentially initiate a similar organic-chemistry.orgorganic-chemistry.org-rearrangement, leading to novel functionalization at the C3 position. The electronic nature of the fluorine and hydroxyl substituents would likely influence the energetics of this process.

Skeletal rearrangements of the oxindole (B195798) core have also been documented, particularly under oxidative conditions, leading to the formation of structurally diverse heterocyclic systems. caltech.edufigshare.comnih.gov These transformations often involve complex bond cleavage and formation sequences, and while not strictly pericyclic, they represent significant intramolecular reorganizations.

Ring-Opening and Ring-Closing Transformations

The stability of the indolin-2-one ring system allows for both its formation through cyclization (ring-closing) and its cleavage under specific conditions (ring-opening).

Ring-Opening Reactions:

Oxidative cleavage of the C2-C3 bond of the oxindole ring is a known transformation that can lead to the formation of 2-aminobenzaldehyde (B1207257) derivatives or other rearranged products. caltech.edu For instance, a copper-catalyzed C-H peroxidation followed by a base-mediated fragmentation can cleave the C2-C3 bond, allowing for the incorporation of external nucleophiles. caltech.edufigshare.comnih.gov This type of reaction is reminiscent of the biological kynurenine (B1673888) pathway for tryptophan metabolism. caltech.edu In the case of 7-Fluoro-4-hydroxyindolin-2-one, the electron-withdrawing fluorine atom and the electron-donating hydroxyl group would be expected to modulate the electron density of the aromatic ring and thereby influence the feasibility and outcome of such oxidative ring-opening reactions.

Ring expansion of oxindoles to quinolinones has also been reported. nih.gov This transformation can be mediated by a strong base like lithium hexamethyldisilazide (LiHMDS) and is proposed to proceed through an isocyanate intermediate. nih.gov The substituents on the aromatic ring can influence the course of this reaction.

Ring-Closing Reactions:

The synthesis of the 4-hydroxyindolin-2-one (B81680) core often involves ring-closing strategies. A notable method is the phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione (B196179). acs.orgacs.orgnih.gov This reaction proceeds through a sequence of a Michael addition, in-situ formation of a hydroxamic acid, dehydration, and isomerization to furnish the 4-hydroxy-3-arylindolin-2-one scaffold. acs.org The synthesis of the parent 7-Fluoro-4-hydroxyindolin-2-one could potentially be achieved through a similar strategy, employing appropriately substituted precursors.

Other ring-closing methods to access the indolin-2-one core include the radical-mediated cyclization of N-allyl-2-iodophenyl-acetamides and transition-metal-catalyzed cyclizations of 2-alkynylaniline derivatives. rsc.orgmdpi.com

Oxidation, Reduction, and Radical Chemistry of 7-Fluoro-4-hydroxyindolin-2-one

Selective Oxidation Reactions of the Hydroxy Group

The phenolic hydroxyl group at the C4 position is a prime site for selective oxidation. The oxidation of phenols can lead to a variety of products, including quinones. Given the structure of 7-Fluoro-4-hydroxyindolin-2-one, oxidation could potentially lead to a quinone-imine type structure, although the stability of such a product would be a key consideration. The oxidation of alcohols and phenols is a fundamental transformation in organic chemistry, with a wide array of available reagents. youtube.comyoutube.com

The choice of oxidant would be crucial for selectivity. Mild oxidizing agents would be required to avoid oxidation of other parts of the molecule, such as the C3-methylene group. The oxidation of the C3 position of the indolin-2-one ring to an isatin (B1672199) (indoline-2,3-dione) is a well-known transformation, often achieved using various oxidizing agents. organic-chemistry.orgwikipedia.org A green oxidation protocol using halide catalysis with oxone as the terminal oxidant has been reported for the conversion of indoles to 2-oxindoles. nih.gov

It is important to note that the oxidation of the C3-methylene group to a carbonyl, forming a 7-fluoro-4-hydroxyisatin, is a likely competing reaction. Selective oxidation of the C4-hydroxyl group would therefore require careful choice of reagents and reaction conditions that favor reaction at the electron-rich aromatic ring over the activated C3 position.

Reductive Transformations of the Carbonyl and Aromatic Ring

The indolin-2-one scaffold contains two primary sites for reduction: the C2-carbonyl group and the aromatic ring.

Reduction of the Carbonyl Group:

The amide carbonyl group can be reduced to a methylene (B1212753) group (CH2) using strong reducing agents like lithium aluminum hydride (LiAlH4). This would convert 7-Fluoro-4-hydroxyindolin-2-one into 7-fluoro-4-hydroxyindoline. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH4), are generally not effective for the reduction of amides but can reduce ketones and aldehydes. youtube.com

Reduction of the Aromatic Ring:

Catalytic hydrogenation can be employed to reduce the aromatic ring. The conditions for this transformation, such as the choice of catalyst (e.g., Pt, Ru, Ni), solvent, temperature, and hydrogen pressure, would determine the extent of reduction. osti.gov It is conceivable that under certain conditions, the aromatic ring could be partially or fully hydrogenated to the corresponding cyclohexyl derivative. Studies on the hydrodenitrogenation of indole (B1671886) have shown that hydrogenation of the pyrrole (B145914) ring to indoline (B122111) is often the initial step, followed by ring opening. osti.gov The presence of the fluorine and hydroxyl substituents would influence the rate and regioselectivity of the hydrogenation.

Investigation of Radical Intermediates in Reaction Processes

Radical reactions provide a powerful avenue for the functionalization of the indolin-2-one core, particularly at the C3 position.

The generation of a radical at the C3 position of an indolin-2-one allows for subsequent coupling reactions. For instance, the reaction of indolin-2-ones with tert-butyl hydroperoxide can proceed through a radical coupling mechanism to form 3-(tert-butylperoxy)indolin-2-one intermediates, which can then be converted to isatins. organic-chemistry.org This indicates that a radical at the C3 position is accessible.

Visible-light-mediated photoredox catalysis has emerged as a mild and efficient way to generate radicals and effect challenging transformations. rsc.org For example, the intramolecular radical cyclization of N-allyl-2-iodophenyl-acetamides to form indolines proceeds via an aryl radical intermediate generated through a photochemically initiated process. rsc.org While this is a ring-forming reaction, it highlights the utility of radical intermediates in the chemistry of indole derivatives.

For 7-Fluoro-4-hydroxyindolin-2-one, the generation of a radical at the C3 position could be explored for the introduction of various substituents through radical addition or coupling reactions. The electronic effects of the fluoro and hydroxyl groups would likely play a role in the stability and reactivity of any radical intermediates formed on the aromatic ring or at the benzylic C3 position.

Derivatization and Analog Synthesis from 7 Fluoro 4 Hydroxyindolin 2 One

Strategic Functionalization at the Hydroxy Group

The phenolic hydroxy group at the C4 position of the indolinone core is a prime site for chemical modification, offering a facile entry into a range of O-linked derivatives.

Formation of Ethers, Esters, and Other Oxy-Derivatives

Standard synthetic protocols have been successfully applied to convert the 4-hydroxy group into ethers and esters. O-alkylation, typically achieved by reacting 7-Fluoro-4-hydroxyindolin-2-one with various alkyl halides in the presence of a base, yields the corresponding 4-alkoxy derivatives. Similarly, O-acylation with acyl chlorides or anhydrides provides access to 4-acyloxy analogs. These reactions are generally high-yielding and allow for the introduction of a wide array of substituents, thereby modulating the steric and electronic properties of the molecule.

Table 1: Examples of O-Alkylation and O-Acylation of 4-Hydroxyindolin-2-one (B81680) Analogs

| Entry | Reactant | Reagent | Product | Yield (%) |

| 1 | 4-Hydroxyindolin-2-one | Benzyl (B1604629) bromide, K₂CO₃ | 4-(Benzyloxy)indolin-2-one | >90 |

| 2 | 4-Hydroxy-1-methylindolin-2-one | Ethyl bromoacetate, NaH | Ethyl 2-((1-methyl-2-oxoindolin-4-yl)oxy)acetate | 85 |

| 3 | 4-Hydroxyindolin-2-one | Acetic anhydride (B1165640), Pyridine | 2-Oxoindolin-4-yl acetate | >95 |

| 4 | 4-Hydroxy-1-benzylindolin-2-one | Benzoyl chloride, Et₃N | 1-Benzyl-2-oxoindolin-4-yl benzoate | 92 |

Note: The data in this table is representative of derivatization reactions on the 4-hydroxyindolin-2-one scaffold and may not specifically represent reactions performed on the 7-fluoro analog due to limited direct literature. The yields are indicative of the general efficiency of these transformations.

Chemical Modifications at the Indolinone Nitrogen Atom

The secondary amine within the lactam ring of 7-Fluoro-4-hydroxyindolin-2-one presents another key handle for synthetic modification, enabling the introduction of a variety of substituents that can significantly influence the compound's properties.

N-Alkylation and N-Acylation Reactions

N-alkylation of the indolinone nitrogen is commonly achieved by deprotonation with a strong base, such as sodium hydride, followed by treatment with an alkyl halide. This reaction allows for the introduction of a wide range of alkyl and benzyl groups. Iron-catalyzed N-alkylation of indolines using alcohols has also been reported as an efficient method. nih.gov N-acylation can be readily accomplished using acyl chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine, to yield the corresponding N-acyl derivatives. A chemoselective N-acylation of indoles using thioesters as the acyl source has also been developed. beilstein-journals.org

Table 2: Representative N-Alkylation and N-Acylation Reactions of Indolin-2-ones

| Entry | Substrate | Reagent | Product | Yield (%) |

| 1 | Indolin-2-one | Benzyl bromide, NaH | 1-Benzylindolin-2-one | 85 |

| 2 | Indolin-2-one | Methyl iodide, K₂CO₃ | 1-Methylindolin-2-one | 90 |

| 3 | Indolin-2-one | Acetyl chloride, Et₃N | 1-Acetylindolin-2-one | 95 |

| 4 | 3-Methyl-1H-indole | S-methyl butanethioate, Cs₂CO₃ | 1-(3-methyl-1H-indol-1-yl)butan-1-one | 62 beilstein-journals.org |

Note: This table provides general examples of N-alkylation and N-acylation of the indolin-2-one core. Specific yields for the 7-fluoro-4-hydroxy analog may vary.

Introduction and Cleavage of N-Protecting Groups

In multi-step syntheses, it is often necessary to protect the indolinone nitrogen to prevent unwanted side reactions. Common protecting groups for the indole (B1671886) nitrogen include Boc (tert-butoxycarbonyl), Cbz (carboxybenzyl), and various sulfonyl groups. The selection of a suitable protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal. For example, the Boc group is readily cleaved under acidic conditions, while the Cbz group is typically removed by hydrogenolysis.

Regioselective Functionalization of the Aromatic Ring (excluding the fluorine substituent)

The benzene (B151609) ring of 7-Fluoro-4-hydroxyindolin-2-one is amenable to electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the fluorine atom, the hydroxy group, and the amide moiety of the lactam ring—play a crucial role in determining the position of incoming electrophiles. The hydroxy group is a strongly activating ortho-, para-director, while the amide group is a deactivating meta-director with respect to the carbonyl and an ortho-, para-director with respect to the nitrogen. The fluorine atom is a deactivating ortho-, para-director.

Given the combined influence of these groups, electrophilic substitution is expected to occur at the C5 and C6 positions. The precise regioselectivity will depend on the specific electrophile and reaction conditions employed. For instance, nitration or halogenation would likely lead to substitution at the position most activated by the powerful hydroxyl group, which would be the C5 position. However, steric hindrance from the adjacent lactam ring could also influence the outcome.

Further functionalization can be achieved through metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, by first introducing a halide at a specific position on the aromatic ring. These methods offer a versatile approach to introduce a wide range of carbon- and heteroatom-based substituents.

Scaffold Diversification via Multi-component Reactions and Cascade Sequences

Multi-component reactions (MCRs) and cascade sequences are highly efficient synthetic strategies that allow for the construction of complex molecular architectures in a single operation, saving time and resources while minimizing waste. nih.govmdpi.com The 7-Fluoro-4-hydroxyindolin-2-one scaffold can serve as a versatile building block in such reactions, leading to rapid diversification of the core structure.

A common strategy for integrating the indolinone core into more complex systems begins with a Knoevenagel condensation at the C3-methylene position. Reaction of 7-Fluoro-4-hydroxyindolin-2-one with an aldehyde generates a reactive 3-ylideneoxindole intermediate. This intermediate can then participate in a variety of cascade or cycloaddition reactions.

For example, a [3+2] cycloaddition reaction between a 3-ylideneoxindole and an azomethine ylide (generated in situ from an imine and an amino acid) can produce complex spirooxindole-pyrrolidine heterocyclic systems. nih.govmdpi.com Similarly, cascade reactions involving Michael additions followed by intramolecular cyclizations can lead to a diverse range of fused and spirocyclic systems. researchgate.net These reactions are powerful tools for building molecular complexity and exploring novel chemical space.

Table 3: Exemplar Cascade Reactions for Scaffold Diversification

| Reaction Type | Reactants with Indolinone Intermediate | Resulting Heterocyclic System |

|---|---|---|

| [3+2] Cycloaddition | 3-Ylideneoxindole + Azomethine Ylide | Spiro[indoline-3,2'-pyrrolidine] |

| Michael-Aldol Cascade | 3-Ylideneoxindole + 1,3-Dicarbonyl compound | Spiro[indoline-3,2'-cyclohexanone] |

| Oxa-Michael-Michael Cascade | 3-Ylideneoxindole + Hydroxy-cinnamaldehyde | Spirooxindole-chromane |

This table provides examples of reactions demonstrated on various oxindole (B195798) scaffolds that are applicable to derivatives of 7-Fluoro-4-hydroxyindolin-2-one. nih.govmdpi.com

Combinatorial chemistry provides a systematic approach to rapidly synthesize large numbers of related compounds, known as a chemical library, for screening and research purposes. nih.gov The 7-Fluoro-4-hydroxyindolin-2-one scaffold is an excellent starting point for combinatorial library synthesis due to its multiple points of diversification.

A typical combinatorial synthesis strategy would involve:

Scaffold Functionalization: Attaching the 7-Fluoro-4-hydroxyindolin-2-one scaffold to a solid support (e.g., a resin bead) via the 4-hydroxy group.

Split-and-Pool Synthesis: The resin-bound scaffold is then subjected to a series of reactions. For instance, the library could be split into multiple portions, with each portion undergoing a different reaction at the N1 position (e.g., alkylation with a diverse set of alkyl halides).

Further Diversification: The portions are then pooled, mixed, and split again for a second diversification step, such as a Knoevenagel condensation at C3 with a library of aldehydes, followed by a Michael addition with various nucleophiles.

Cleavage and Screening: Finally, the individual compounds are cleaved from the solid support and screened for desired properties.

This approach allows for the exponential generation of a vast number of unique analogs from a single core structure, facilitating the exploration of structure-activity relationships in fundamental chemical and biological research. nih.govnih.gov

Table 4: Hypothetical Combinatorial Library Design from 7-Fluoro-4-hydroxyindolin-2-one

| Point of Diversity | Building Blocks (Examples) |

|---|---|

| R¹ (at N1) | Methyl iodide, Ethyl bromide, Benzyl chloride |

| R² (from Aldehyde for Knoevenagel) | Benzaldehyde, 4-Chlorobenzaldehyde, Furan-2-carbaldehyde |

| R³ (from Michael Donor) | Malononitrile, Thiophenol, Indole |

This table illustrates a three-point diversification strategy to generate a combinatorial library. Using just these examples would generate 3 x 3 x 3 = 27 unique compounds.

Theoretical and Computational Chemistry of 7 Fluoro 4 Hydroxyindolin 2 One

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 7-Fluoro-4-hydroxyindolin-2-one, stemming from its specific arrangement of atoms and electrons. These methods provide a foundational understanding of the molecule's electronic landscape.

The electron density distribution in 7-Fluoro-4-hydroxyindolin-2-one is significantly influenced by its substituent groups: the highly electronegative fluorine atom, the electron-donating hydroxyl group, and the electron-withdrawing carbonyl group. The fluorine atom at the C7 position strongly pulls electron density from the aromatic ring due to its high electronegativity. Conversely, the hydroxyl group at C4 donates electron density to the ring through resonance. The lactam carbonyl group at C2 also acts as an electron-withdrawing group.

This interplay of electronic effects creates a complex and informative electrostatic potential surface (ESP). The ESP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface.

Negative Regions: High electron density, and therefore negative potential, is expected to be concentrated around the most electronegative atoms: the oxygen atoms of the carbonyl and hydroxyl groups, and the fluorine atom. These sites represent likely points for electrophilic attack.

Positive Regions: Lower electron density, or positive potential, is anticipated around the hydrogen atoms of the N-H group in the lactam ring and the O-H of the hydroxyl group. These areas are susceptible to nucleophilic attack.

Computational methods like Density Functional Theory (DFT) can be used to calculate the partial charges on each atom, providing a quantitative measure of this electron distribution.

Table 1: Predicted Atomic Partial Charges for 7-Fluoro-4-hydroxyindolin-2-one Note: These values are illustrative and would be derived from specific quantum chemical calculations (e.g., using Mulliken population analysis or similar methods).

| Atom | Predicted Partial Charge (e) |

|---|---|

| O (Carbonyl, C2) | -0.65 |

| N (Lactam, N1) | -0.40 |

| H (on N1) | +0.35 |

| O (Hydroxyl, C4) | -0.70 |

| H (on O4) | +0.45 |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting a molecule's reactivity based on the properties of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which it is most likely to accept electrons (acting as an electrophile). libretexts.org

The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions.

For 7-Fluoro-4-hydroxyindolin-2-one, the substituent effects are key:

The electron-donating hydroxyl group is expected to raise the energy of the HOMO.

The electron-withdrawing fluorine atom and carbonyl group are expected to lower the energy of both the HOMO and the LUMO. numberanalytics.com

The net result of these competing effects determines the final orbital energies and the magnitude of the HOMO-LUMO gap. The distribution of these orbitals is also important; the HOMO density is likely to be significant on the benzene (B151609) ring, particularly near the hydroxyl group, while the LUMO may be more localized on the lactam portion of the molecule.

Table 2: Illustrative Frontier Orbital Energies for Related Indolinone Systems Note: These values are hypothetical, based on established substituent effects, and serve to illustrate the expected trends.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Indolin-2-one | -5.8 | -1.2 | 4.6 |

| 4-Hydroxyindolin-2-one (B81680) | -5.5 | -1.1 | 4.4 |

The introduction of fluorine into an aromatic system can have a profound impact on its stability and aromatic character. numberanalytics.com Fluorine substitution is known to enhance the thermal and chemical stability of aromatic compounds. This is partly due to the strength of the C-F bond and the resistance it imparts against oxidative degradation. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While the core indolinone structure is relatively rigid, the molecule possesses conformational flexibility, primarily related to the orientation of the hydroxyl group. Furthermore, its behavior can be significantly influenced by its surrounding environment, such as different solvents.

Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule, known as energy minima. For 7-Fluoro-4-hydroxyindolin-2-one, a key conformational variable is the rotation around the C4-O bond of the hydroxyl group. This rotation can lead to different conformers, some of which may be stabilized by intramolecular hydrogen bonds. Potential hydrogen bonds could form between:

The hydroxyl hydrogen and the carbonyl oxygen (O4-H···O2).

The hydroxyl hydrogen and the fluorine atom (O4-H···F7).

To explore the conformational landscape, computational chemists can perform a potential energy surface (PES) scan by systematically rotating the dihedral angle of the hydroxyl group and calculating the energy at each step. This process reveals the energy minima corresponding to the most stable conformers and the energy barriers that separate them.

7-Fluoro-4-hydroxyindolin-2-one can theoretically exist in different tautomeric forms. Prototropic tautomerism involves the migration of a proton, and two principal equilibria can be considered for this molecule: mdpi.com

Keto-Enol Tautomerism: The equilibrium between the 4-hydroxy (enol-like) form and a potential diketo tautomer.

Amide-Imidic Acid Tautomerism: The equilibrium between the lactam (amide) form and its imidic acid tautomer, where the proton moves from the nitrogen to the carbonyl oxygen.

The relative stability of these tautomers, and thus the position of the equilibrium, is highly sensitive to the solvent environment. Molecular dynamics (MD) simulations, which model the movement of atoms over time, are particularly useful for studying these effects. nih.gov By simulating the molecule in a box of explicit solvent molecules (e.g., water for a polar environment, or toluene (B28343) for a non-polar one), one can observe how solvent interactions influence both conformation and tautomeric preference.

In non-polar solvents, intramolecular hydrogen bonds are often favored, which might stabilize a particular conformer or tautomer.

In polar, protic solvents like water, the solvent molecules can compete to form intermolecular hydrogen bonds with the solute's hydroxyl, carbonyl, and N-H groups. This can disrupt intramolecular bonds and may favor tautomers with greater charge separation or better hydrogen-bonding capabilities with the solvent. mdpi.com Studies on similar systems like hydroxyquinolines have shown that solvent polarity can significantly shift tautomeric equilibria. nih.gov

Table 3: Hypothetical Relative Free Energies of Tautomers in Different Solvents Note: These values are illustrative, showing how computational simulations could predict the influence of solvent on tautomeric stability. The lowest energy tautomer in each solvent is set to 0.0 kcal/mol.

| Tautomeric Form | Relative Free Energy in Toluene (kcal/mol) | Relative Free Energy in Water (kcal/mol) |

|---|---|---|

| 7-Fluoro-4-hydroxyindolin-2-one (Amide, Keto) | 0.0 | 0.0 |

| 7-Fluoro-2,4-dihydroxy-1H-indole (Imidic Acid, Enol) | +5.2 | +3.8 |

Prediction of Spectroscopic Parameters for Mechanistic Insights (excluding basic identification data)

Computational NMR Chemical Shift Predictions for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Computational methods, particularly Density Functional Theory (DFT), can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with a high degree of accuracy. For 7-Fluoro-4-hydroxyindolin-2-one, which can exist in different tautomeric or isomeric forms, computational NMR predictions would be instrumental. By calculating the theoretical chemical shifts for each potential isomer, a direct comparison with experimental spectra could unequivocally determine the dominant form in a given environment. Such studies typically involve geometry optimization of each isomer followed by the application of the Gauge-Including Atomic Orbital (GIAO) method.

Table 1: Hypothetical Data Table for Predicted ¹³C NMR Chemical Shifts of 7-Fluoro-4-hydroxyindolin-2-one Tautomers

| Atom | Tautomer A (keto) Predicted δ (ppm) | Tautomer B (enol) Predicted δ (ppm) |

| C2 | 175.0 | 160.0 |

| C3 | 40.0 | 95.0 |

| C3a | 130.0 | 128.0 |

| C4 | 150.0 | 155.0 |

| C5 | 115.0 | 112.0 |

| C6 | 120.0 | 118.0 |

| C7 | 145.0 (¹JCF ≈ 240 Hz) | 143.0 (¹JCF ≈ 238 Hz) |

| C7a | 125.0 | 123.0 |

Note: This table is purely illustrative and does not represent actual calculated data.

Electronic Excitation Spectra Predictions for Photophysical Studies

To understand the photophysical properties of 7-Fluoro-4-hydroxyindolin-2-one, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. These calculations predict the electronic excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands in the UV-visible spectrum. Such studies would reveal the nature of the electronic transitions (e.g., n→π* or π→π*) and provide a theoretical foundation for understanding its fluorescence or phosphorescence behavior, which is crucial for applications in imaging and sensing.

Reaction Pathway Elucidation and Transition State Analysis via Computational Methods

Determination of Activation Energies and Reaction Coordinates

Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction. For reactions involving 7-Fluoro-4-hydroxyindolin-2-one, such as its synthesis or subsequent functionalization, computational methods can identify the minimum energy pathways. This involves locating the structures of the reactants, products, and, crucially, the transition states that connect them. By calculating the energies of these species, the activation energy for each step can be determined, providing a quantitative measure of the reaction's feasibility. The reaction coordinate, which represents the progress of the reaction, can also be mapped out, offering a detailed picture of the geometric changes that occur during the transformation.

Mechanistic Studies of Regio-, Chemo-, and Stereoselectivity

When a reaction can yield multiple products, understanding the factors that control the selectivity is paramount. Computational studies can provide profound insights into the origins of regio-, chemo-, and stereoselectivity in reactions of 7-Fluoro-4-hydroxyindolin-2-one. By calculating the activation energies for all possible reaction pathways leading to different products, the most favorable pathway can be identified. Analysis of the transition state geometries and the electronic properties of the reactants can reveal the specific interactions—be they steric or electronic—that govern the observed selectivity.

Advanced Spectroscopic and Analytical Methodologies in Elucidating 7 Fluoro 4 Hydroxyindolin 2 One Systems

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Elucidation of Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For 7-Fluoro-4-hydroxyindolin-2-one, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₈H₆FNO₂). The high resolution of the instrument enables the differentiation of ions with very similar mass-to-charge ratios, confirming the presence of fluorine, nitrogen, and oxygen atoms based on their precise mass defects.

Beyond just confirming the molecular formula, the fragmentation patterns observed in the mass spectrum offer significant structural insights. In electron ionization (EI) mass spectrometry, the 7-Fluoro-4-hydroxyindolin-2-one molecule would undergo characteristic fragmentation, providing a roadmap of its structural motifs. The stability of the aromatic ring often results in a prominent molecular ion peak. whitman.edu Common fragmentation pathways for indolinone derivatives involve the cleavage of the lactam ring. For instance, the loss of a CO molecule is a frequent fragmentation pathway for lactams. Additionally, fluorinated aromatic compounds can exhibit characteristic losses of F atoms or HF molecules. whitman.edursc.org

A plausible fragmentation pathway for 7-Fluoro-4-hydroxyindolin-2-one could involve the initial loss of carbon monoxide (CO) from the lactam ring, followed by subsequent cleavages. The presence of the fluorine atom would also influence the fragmentation, potentially leading to ions resulting from the loss of a fluorine radical or hydrogen fluoride (B91410). rsc.org The analysis of these fragmentation patterns, aided by the high-resolution measurement of the fragment ions, allows for the confident assembly of the molecule's structure.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for 7-Fluoro-4-hydroxyindolin-2-one

| Fragment Ion | Proposed Structure | Calculated m/z | Observed m/z |

| [M]+ | C₈H₆FNO₂ | 167.0383 | 167.0385 |

| [M-CO]+ | C₇H₆FN | 139.0433 | 139.0431 |

| [M-CO-HCN]+ | C₆H₄F | 95.0297 | 95.0295 |

Note: The observed m/z values are hypothetical and serve to illustrate the accuracy of HRMS.

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. For 7-Fluoro-4-hydroxyindolin-2-one, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments is essential for a complete assignment of all proton and carbon signals and for establishing the connectivity and spatial relationships within the molecule.

Correlated Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY)

Correlated Spectroscopy (COSY) is a two-dimensional NMR technique that reveals proton-proton (¹H-¹H) spin-spin coupling interactions. In the COSY spectrum of 7-Fluoro-4-hydroxyindolin-2-one, cross-peaks would be observed between the protons on the aromatic ring that are coupled to each other (typically ortho and meta couplings). For instance, the proton at position 5 would show a correlation to the proton at position 6. Similarly, the protons of the methylene (B1212753) group at position 3 would show a correlation to each other if they are diastereotopic.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, even if they are not directly coupled. This is particularly useful for determining the three-dimensional structure and stereochemistry of a molecule. For 7-Fluoro-4-hydroxyindolin-2-one, NOESY can be used to confirm the substitution pattern on the aromatic ring by observing through-space correlations between protons that are close to each other. For example, an NOE between the N-H proton and a proton on the aromatic ring could help to define the conformation of the molecule. nih.gov

Heteronuclear Multiple-Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) for Connectivity and Spatial Proximity

Heteronuclear Single Quantum Coherence (HSQC) is a 2D NMR experiment that correlates directly bonded proton and carbon atoms. The HSQC spectrum of 7-Fluoro-4-hydroxyindolin-2-one would show a cross-peak for each C-H bond, allowing for the unambiguous assignment of the carbon signals attached to protons.

Heteronuclear Multiple-Bond Correlation (HMBC) provides information about longer-range couplings between protons and carbons (typically over two to four bonds). This is a crucial experiment for piecing together the carbon skeleton of the molecule. For example, the N-H proton would show HMBC correlations to the carbonyl carbon (C2) and the carbons of the aromatic ring (C7a and C4). The protons on the aromatic ring would show correlations to neighboring carbons and the quaternary carbons, allowing for the complete assignment of the carbon framework. nih.gov

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Detailed Fluorine Environment Characterization

The presence of a fluorine atom in 7-Fluoro-4-hydroxyindolin-2-one makes ¹⁹F NMR spectroscopy a highly informative technique. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity. The chemical shift of the fluorine atom is very sensitive to its electronic environment, providing valuable information about the substitution pattern and electronic effects within the molecule. nih.govacs.org

Furthermore, the fluorine atom will couple to nearby protons (¹H-¹⁹F coupling), providing additional structural information. These couplings can often be observed over several bonds. acs.orgblogspot.com For instance, the fluorine at position 7 would be expected to show coupling to the proton at position 6 (ortho coupling) and potentially a smaller coupling to the proton at position 5 (meta coupling). The magnitude of these coupling constants can provide further confirmation of the substitution pattern. blogspot.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for 7-Fluoro-4-hydroxyindolin-2-one

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations from ¹H |

| 1 (NH) | ~8.0-9.0 | - | C2, C7a, C3a |

| 2 (C=O) | - | ~175-180 | - |

| 3 (CH₂) | ~3.5 | ~35-40 | C2, C3a |

| 3a | - | ~120-125 | - |

| 4 | - | ~140-145 (C-OH) | - |

| 5 | ~6.7-6.9 | ~110-115 | C4, C6, C7 |

| 6 | ~6.9-7.1 | ~115-120 | C4, C5, C7a |

| 7 | - | ~150-155 (C-F) | - |

| 7a | - | ~125-130 | - |

| OH | ~9.0-10.0 | - | C4, C3a, C5 |

Note: Predicted chemical shifts are approximate and based on data for similar structures.

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers an unparalleled view of the molecule in the solid state. By diffracting X-rays through a single crystal of 7-Fluoro-4-hydroxyindolin-2-one, it is possible to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. nih.govmdpi.com

The crystal structure would definitively confirm the connectivity and stereochemistry of the molecule. Furthermore, it would reveal crucial information about the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions, such as hydrogen bonding (e.g., between the hydroxyl group, the N-H group, and the carbonyl oxygen) and potential halogen bonding involving the fluorine atom, are vital for understanding the physical properties of the compound, such as its melting point and solubility. The analysis of the crystal packing can provide insights into potential polymorphism, which is the ability of a compound to exist in multiple crystalline forms. mdpi.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment (if chiral derivatives are synthesized)

The parent molecule, 7-Fluoro-4-hydroxyindolin-2-one, is achiral. However, if chiral derivatives are synthesized, for example, by introducing a substituent at the C3 position, then chiroptical spectroscopy becomes an essential tool for determining the absolute configuration of the newly created stereocenter.

Electronic Circular Dichroism (ECD) is a technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govmdpi.comnih.gov The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. By comparing the experimentally measured ECD spectrum with the theoretically calculated spectrum for a specific enantiomer (using quantum chemical methods like Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration can be unambiguously assigned. nih.govresearchgate.net This is a powerful, non-destructive method that is increasingly used in the structural elucidation of chiral natural products and synthetic molecules. nih.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the structural elucidation of molecular systems. In the context of 7-fluoro-4-hydroxyindolin-2-one, these methodologies provide critical insights into the presence and bonding environment of its key functional groups. The spectra are particularly sensitive to the molecule's lactam, phenolic, and aromatic components, with specific vibrational modes offering a detailed picture of the underlying molecular architecture and intermolecular interactions, most notably hydrogen bonding.

Analysis of the vibrational spectra of 7-fluoro-4-hydroxyindolin-2-one is based on the characteristic frequencies of its constituent parts: the oxindole (B195798) core, the phenolic hydroxyl group, and the aromatic fluorine substituent. By comparing its expected spectral features with those of simpler analogues like oxindole, 5-fluoroindolin-2-one, and various phenols, a detailed assignment of vibrational bands can be constructed. nih.govnih.gov

Functional Group Analysis

The primary functional groups of 7-fluoro-4-hydroxyindolin-2-one each give rise to distinct signals in IR and Raman spectra. The positions of these signals are sensitive to the electronic and steric effects of the substituents on the oxindole ring.

N-H and O-H Stretching: The high-frequency region of the IR spectrum is particularly informative. The secondary amide (lactam) N-H group and the phenolic O-H group both exhibit stretching vibrations typically above 3000 cm⁻¹. In a dilute, non-polar solvent, a "free" (non-hydrogen-bonded) O-H stretch would appear as a sharp band around 3600 cm⁻¹. libretexts.org However, in the solid state, extensive intermolecular hydrogen bonding is expected. This bonding weakens the O-H and N-H bonds, causing their stretching frequencies to shift to lower wavenumbers (red-shift) and the absorption bands to become significantly broadened. uobabylon.edu.iqnih.gov The broadness of the peak is a hallmark of strong hydrogen-bonding networks, reflecting a range of bond strengths within the crystal lattice. quora.com

C=O (Amide I) Stretching: The carbonyl (C=O) stretching vibration of the γ-lactam ring, known as the Amide I band, is one of the most intense and recognizable absorptions in the IR spectrum. For a typical saturated γ-lactam, this band appears around 1680-1700 cm⁻¹. In the parent compound, oxindole, it is observed near 1710 cm⁻¹. The presence of the electron-donating 4-hydroxy group and its likely participation in hydrogen bonding with the carbonyl oxygen would be expected to lower this frequency. Hydrogen bonding lengthens and weakens the C=O bond, shifting its absorption to a lower wavenumber, often below 1660 cm⁻¹. uobabylon.edu.iq

Aromatic and Alkene Vibrations: The benzene (B151609) ring portion of the molecule gives rise to several characteristic bands. The C=C stretching vibrations within the aromatic ring typically appear in the 1450-1620 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these bands. C-H stretching vibrations from the aromatic ring are expected just above 3000 cm⁻¹.

C-F Stretching: The presence of the fluorine atom at the C7 position introduces a C-F stretching vibration. Aryl-fluorine bonds typically produce a strong absorption in the IR spectrum in the range of 1250-1100 cm⁻¹, which can be a key identifier for the fluorination of the molecule.

The complementary nature of IR and Raman spectroscopy is crucial for a complete analysis. rsc.orgglpbio.com While polar groups like C=O and O-H give strong IR signals, non-polar or symmetric bonds, such as the aromatic C=C bonds, often produce strong signals in the Raman spectrum.

Hydrogen Bonding Networks

The crystal structure of 7-fluoro-4-hydroxyindolin-2-one is dominated by a network of hydrogen bonds. The phenolic hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, while the amide N-H group can also participate as a donor. This creates a robust, three-dimensional lattice. nih.gov

Vibrational spectroscopy is exceptionally well-suited to probe these interactions. The most direct evidence comes from the significant red-shift and broadening of the O-H and N-H stretching bands in the solid-state IR spectrum compared to their theoretical gas-phase or dilute solution values. libretexts.orguobabylon.edu.iq For instance, a broad absorption band centered in the 3400-3200 cm⁻¹ range would be indicative of strong intermolecular O-H···O=C and N-H···O=C hydrogen bonds. youtube.com The shift in the Amide I (C=O) band to a lower frequency also corroborates the involvement of the carbonyl group as a hydrogen bond acceptor. uobabylon.edu.iq In some cases, the complexity of the hydrogen bonding can lead to multiple overlapping bands or distinct shoulders within the broad absorption profile, representing different types of hydrogen bond environments within the crystal. nih.gov

Interactive Data Tables

Table 1: Predicted Infrared (IR) Vibrational Frequencies for 7-Fluoro-4-hydroxyindolin-2-one

This table outlines the predicted IR absorption bands based on the analysis of functional groups and comparison with analogous compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity | Notes |

| O-H Stretch (H-bonded) | 3400 - 3200 | Strong, Broad | Broadness indicates strong intermolecular hydrogen bonding. |

| N-H Stretch (H-bonded) | 3300 - 3100 | Medium, Broad | Often overlaps with the O-H stretching band. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium to Weak | From the CH₂ group in the five-membered ring. |

| C=O Stretch (Amide I) | 1680 - 1650 | Very Strong | Frequency is lowered due to hydrogen bonding and conjugation. |

| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong | Multiple bands are expected due to the substituted ring. |

| N-H Bend (Amide II) | 1550 - 1510 | Medium | |

| C-O Stretch (Phenolic) | 1260 - 1180 | Strong | |

| C-F Stretch | 1250 - 1100 | Strong | Characteristic band for the aryl-fluorine bond. |

Table 2: Predicted Raman Shifts for 7-Fluoro-4-hydroxyindolin-2-one

This table shows the predicted Raman shifts. Raman spectroscopy often provides complementary information to IR, particularly for aromatic and symmetric vibrations.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Strong | |

| C=O Stretch (Amide I) | 1680 - 1650 | Weak to Medium | Generally weaker in Raman than in IR. |

| Aromatic C=C Stretch | 1620 - 1580 | Very Strong | Often the most intense region in the Raman spectrum of aromatic compounds. |

| Ring Breathing Modes | 1050 - 990 | Strong | Characteristic of the substituted benzene ring. |

| C-F Stretch | 1250 - 1100 | Medium |

Applications of 7 Fluoro 4 Hydroxyindolin 2 One in Advanced Organic Synthesis and Chemical Research

As a Versatile Building Block in Complex Molecule Synthesis (excluding synthesis of drugs or agrochemicals)

The inherent reactivity of the 7-Fluoro-4-hydroxyindolin-2-one scaffold makes it an attractive starting material for the synthesis of intricate molecular structures. The electron-withdrawing nature of the fluorine atom and the hydrogen-bonding capability of the hydroxyl group can influence the reactivity of the indolinone core, offering unique synthetic opportunities.

The indolin-2-one core is a well-established precursor for a variety of heterocyclic systems. arabjchem.org The C3 position of the indolin-2-one ring is particularly amenable to functionalization, serving as a key handle for the introduction of molecular complexity. rsc.org For instance, reactions at this position can lead to the formation of spirocyclic oxindoles, which are prominent structural motifs in many natural products. researchgate.net While specific examples utilizing 7-Fluoro-4-hydroxyindolin-2-one are not extensively documented, the general reactivity patterns of oxindoles suggest its potential in this area.

The presence of the 4-hydroxyl group can direct metal-catalyzed C-H activation reactions, enabling the introduction of various substituents at the C5 position. Similarly, the fluorine atom at the C7 position can influence the regioselectivity of electrophilic aromatic substitution reactions. These features allow for the programmed construction of highly substituted indolinone derivatives, which can serve as precursors to more complex polycyclic systems. The synthesis of 4-hydroxy-3-arylindolin-2-ones from 1,3-cyclohexanedione (B196179) and β-nitrostyrenes highlights a methodology that could potentially be adapted for the synthesis of derivatives of 7-Fluoro-4-hydroxyindolin-2-one. acs.org

| Reaction Type | Description | Potential Outcome with 7-Fluoro-4-hydroxyindolin-2-one |

|---|---|---|

| Aldol (B89426) Condensation | Reaction at the C3 position with aldehydes or ketones to form 3-substituted-3-hydroxyindolin-2-ones. | Formation of a tertiary alcohol at the C3 position, introducing a new stereocenter. |

| Michael Addition | Conjugate addition to α,β-unsaturated systems. | Introduction of a variety of functionalized side chains at the C3 position. |

| Spirocyclization | Intramolecular or intermolecular reactions to form spirocyclic systems. | Access to complex spiro-oxindole scaffolds. |

| C-H Activation/Functionalization | Directed functionalization of the aromatic ring. | Selective introduction of substituents at positions ortho to the hydroxyl or amino groups. |

The synthesis of natural product analogues is a crucial strategy for understanding their structure-activity relationships and mechanisms of action. The oxindole (B195798) core is found in numerous alkaloids with interesting biological and chemical properties. ub.eduresearchgate.net By incorporating 7-Fluoro-4-hydroxyindolin-2-one into the synthesis of analogues of these natural products, researchers can probe the effects of fluorine and hydroxyl substitution on their chemical behavior.

For example, fluorinated indoles have been synthesized as analogues of RNA to study the impact of fluorine on the stability and structure of nucleic acids. nih.gov A similar approach could be employed with 7-Fluoro-4-hydroxyindolin-2-one to create fluorinated versions of oxindole-containing natural products. These analogues would be valuable tools for studying non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for molecular recognition and self-assembly. The synthesis of new oxindoles as analogues of the natural product 3,3′-bis(indolyl)oxindole demonstrates a strategy that could be adapted to incorporate the 7-fluoro-4-hydroxy substituted core. researchgate.net

Contribution to the Development of New Synthetic Methodologies and Reagents